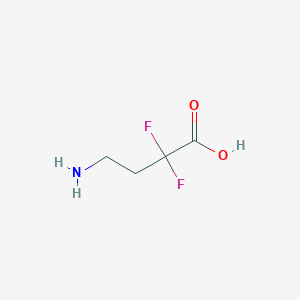

4-Amino-2,2-difluorobutanoic acid

Description

BenchChem offers high-quality 4-Amino-2,2-difluorobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-2,2-difluorobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2,2-difluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2NO2/c5-4(6,1-2-7)3(8)9/h1-2,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOHCVBJBZUONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371013 | |

| Record name | 4-amino-2,2-difluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130592-02-8 | |

| Record name | 4-amino-2,2-difluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Characterization of 4-Amino-2,2-difluorobutanoic Acid

Introduction

4-Amino-2,2-difluorobutanoic acid is a fascinating synthetic amino acid that holds significant potential in the fields of medicinal chemistry and drug development. The introduction of the gem-difluoro group at the α-position to the carboxylic acid is a key structural feature. This modification can profoundly influence the molecule's physicochemical properties, such as acidity and lipophilicity, as well as its metabolic stability and conformational preferences. These alterations are of paramount interest in the design of novel therapeutic agents, particularly as enzyme inhibitors or as building blocks for peptide-based drugs. This guide provides a detailed overview of a probable synthetic route and a comprehensive predictive analysis of the analytical techniques required for the unambiguous characterization of 4-Amino-2,2-difluorobutanoic acid.

Predicted Physicochemical Properties

The introduction of two fluorine atoms is expected to significantly impact the properties of the parent amino acid, 4-aminobutanoic acid (GABA).

| Property | Predicted Value/Observation | Rationale |

| Molecular Formula | C₄H₇F₂NO₂ | Based on the chemical structure. |

| Molecular Weight | 139.10 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for small amino acids. |

| Melting Point | Expected to be higher than non-fluorinated analogues due to strong intermolecular interactions (H-bonding and dipole-dipole). Likely >200 °C. | Fluorine's high electronegativity enhances intermolecular forces. |

| Solubility | Expected to have moderate solubility in water and polar organic solvents like methanol and DMSO. | The polar amino and carboxyl groups will aid solubility in polar solvents. |

| pKa (Carboxylic Acid) | Expected to be lower (more acidic) than GABA (pKa ~4.0) due to the electron-withdrawing effect of the two fluorine atoms. Predicted pKa ~2.5-3.0. | The gem-difluoro group stabilizes the carboxylate anion through induction. |

| pKa (Ammonium) | Expected to be slightly lower than GABA (pKa ~10.4) due to the inductive effect of the fluorine atoms transmitted through the carbon chain. Predicted pKa ~9.5-10.0. | The electron-withdrawing effect of the C-F bonds reduces the basicity of the amino group. |

Proposed Synthesis Pathway

A plausible and efficient synthetic route to 4-Amino-2,2-difluorobutanoic acid would likely involve the difluorination of a suitable precursor followed by the introduction of the amino group. A common strategy for installing the gem-difluoro-α-carboxylate motif is the Reformatsky reaction.

Caption: Proposed synthetic pathway for 4-Amino-2,2-difluorobutanoic acid.

Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 4-(tert-butoxycarbonylamino)-2,2-difluorobutanoate

-

To a stirred suspension of activated zinc dust (2.0 equivalents) in anhydrous tetrahydrofuran (THF), add a solution of N-Boc-3-aminopropanal (1.0 equivalent) and ethyl bromodifluoroacetate (1.5 equivalents).

-

Gently heat the reaction mixture to initiate the reaction, then maintain a gentle reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired intermediate ester.

Step 2: Synthesis of 4-Amino-2,2-difluorobutanoic acid

-

Dissolve the purified ethyl 4-(tert-butoxycarbonylamino)-2,2-difluorobutanoate (1.0 equivalent) in a mixture of THF and water.

-

Add lithium hydroxide (LiOH, 3.0 equivalents) and stir the mixture at room temperature overnight.

-

Monitor the saponification by TLC until the starting material is consumed.

-

Acidify the reaction mixture to pH ~1-2 with 1M hydrochloric acid (HCl).

-

Heat the mixture to 50-60 °C for 1-2 hours to effect the removal of the Boc protecting group.

-

Cool the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude amino acid by recrystallization from a suitable solvent system (e.g., water/ethanol or water/isopropanol) to yield pure 4-Amino-2,2-difluorobutanoic acid.

Spectroscopic Characterization

The following sections detail the predicted spectroscopic data for 4-Amino-2,2-difluorobutanoic acid. These predictions are based on the analysis of its structural features and comparison with known spectra of similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR will be essential.

Caption: Workflow for NMR-based characterization.

Predicted ¹H NMR Spectrum (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.3 - 3.5 | t | 2H | H-4 (-CH₂-NH₃⁺) | Protons adjacent to the electron-withdrawing ammonium group will be downfield. |

| ~2.4 - 2.6 | tt | 2H | H-3 (-CH₂-CF₂-) | Protons adjacent to the difluorinated carbon will be deshielded and show coupling to both H-4 and the fluorine atoms. |

Predicted ¹³C NMR Spectrum (100 MHz, D₂O)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 - 175 | C-1 (-COOH) | The carboxylic acid carbon appears in the typical downfield region. |

| ~115 - 125 (t) | C-2 (-CF₂-) | The carbon directly attached to two fluorine atoms will be significantly downfield and will appear as a triplet due to one-bond C-F coupling. |

| ~35 - 40 | C-4 (-CH₂-NH₃⁺) | Aliphatic carbon adjacent to the ammonium group. |

| ~30 - 35 (t) | C-3 (-CH₂-CF₂-) | Aliphatic carbon adjacent to the difluorinated carbon, appearing as a triplet due to two-bond C-F coupling. |

Predicted ¹⁹F NMR Spectrum (376 MHz, D₂O)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -110 to -120 | t | -CF₂- | The two fluorine atoms are equivalent and will appear as a triplet due to coupling with the adjacent H-3 protons. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 (broad) | Strong | O-H stretch of the carboxylic acid and N-H stretch of the ammonium group. |

| ~1730 | Strong | C=O stretch of the carboxylic acid. |

| ~1620 | Medium | N-H bend of the ammonium group. |

| 1200 - 1000 | Strong | C-F stretches (characteristic for gem-difluoro compounds). |

Mass Spectrometry (MS)

Mass spectrometry will be used to confirm the molecular weight and fragmentation pattern.

Predicted Mass Spectrum (Electrospray Ionization, Positive Mode - ESI+)

| m/z | Interpretation |

| 140.05 | [M+H]⁺ (Calculated exact mass for C₄H₈F₂NO₂⁺: 140.0514) |

| 122.04 | [M+H - H₂O]⁺ |

| 94.04 | [M+H - COOH - H]⁺ |

Potential Applications in Drug Development

The unique properties of 4-Amino-2,2-difluorobutanoic acid make it an attractive candidate for several applications in drug discovery:

-

Enzyme Inhibition: The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydrated carbonyl (gem-diol), making it a potential inhibitor of enzymes that process amino acid substrates.

-

GABA Analogue: As a derivative of GABA, it could be investigated for its activity at GABA receptors or as an inhibitor of GABA aminotransferase (GABA-T), which could have implications for treating neurological disorders like epilepsy.

-

Peptide Modification: Incorporation of this amino acid into peptides can enhance their metabolic stability by shielding the adjacent peptide bond from enzymatic cleavage. The fluorine atoms can also modulate the peptide's conformation and binding affinity to its target.

Conclusion

While the definitive experimental characterization of 4-Amino-2,2-difluorobutanoic acid awaits publication, this guide provides a robust, scientifically-grounded framework for its synthesis and analysis. The predicted physicochemical properties and spectroscopic data offer a clear roadmap for researchers working with this promising molecule. The unique structural features of 4-Amino-2,2-difluorobutanoic acid, particularly the α,α-difluoro substitution, present exciting opportunities for the development of novel therapeutics and chemical probes.

References

- Note: As no direct literature on the synthesis and characterization of 4-Amino-2,2-difluorobutanoic acid was found, the following references provide context for the synthesis and spectroscopic properties of related fluorinated amino acids and are used to inform the predictions in this guide.

-

Qiu, X., & Meng, W. D. (Eds.). (2011). Fluorine in medicinal chemistry and chemical biology. John Wiley & Sons.

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Silverman, R. B., & Abeles, R. H. (1976). Inactivation of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase by 4-amino-5-halopentanoic acids. Biochemistry, 15(20), 4559-4563.

-

Katritzky, A. R., et al. (1994). A new and convenient synthesis of α,α-difluoro-β-amino acids. Tetrahedron Letters, 35(48), 8939-8942.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media.

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Amino-2,2-difluorobutanoic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 4-amino-2,2-difluorobutanoic acid. In the absence of direct empirical data for this specific molecule, this document synthesizes the established biochemical and enzymatic interactions of structurally analogous fluorinated amino acids. By examining the roles of gem-difluoroalkyl moieties in enzyme inhibition, particularly concerning pyridoxal 5'-phosphate (PLP)-dependent enzymes such as aminotransferases, we propose a scientifically grounded hypothesis for the molecular interactions of 4-amino-2,2-difluorobutanoic acid. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of novel fluorinated amino acids.

Introduction: The Significance of Fluorination in Amino Acid-Based Therapeutics

The strategic incorporation of fluorine atoms into amino acid scaffolds has emerged as a powerful tool in medicinal chemistry and drug design. The unique physicochemical properties of fluorine, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity of a molecule.[1] When introduced into amino acids, fluorine can modulate pKa values, enhance metabolic stability, and serve as a bioisostere for hydrogen or hydroxyl groups, thereby altering the binding affinity and reactivity of the parent molecule.[2]

The gem-difluoro moiety (CF2) is of particular interest as it can act as a non-hydrolyzable mimic of a carbonyl or amide group, potentially leading to irreversible enzyme inhibition.[3][4] This guide focuses on the putative mechanism of action of 4-amino-2,2-difluorobutanoic acid, a compound for which direct experimental data is not yet available. By drawing parallels with well-characterized fluorinated amino acid analogues, we aim to provide a robust theoretical framework to guide future research.

Potential Enzymatic Targets: The Aminotransferase Family

Aminotransferases, also known as transaminases, are a class of pyridoxal 5'-phosphate (PLP)-dependent enzymes that play a crucial role in amino acid metabolism by catalyzing the transfer of an amino group from an amino acid to a keto acid.[5] Two of the most extensively studied aminotransferases are alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[5] Due to their central role in cellular metabolism, aminotransferases have been identified as therapeutic targets for a range of diseases, including cancer and infectious diseases.[5][6]

Given the structural similarity of 4-amino-2,2-difluorobutanoic acid to natural amino acid substrates, it is highly probable that its primary molecular targets are within the aminotransferase family. The presence of the amino group and the carboxylic acid moiety suggests that it could enter the active site of these enzymes and interact with the PLP cofactor.

Established Mechanisms of Action of Analogous Fluorinated Amino Acids

The literature provides several well-documented mechanisms by which fluorinated amino acids can inhibit aminotransferases. These mechanisms are largely dependent on the position and number of fluorine atoms.

Mechanism-Based Inactivation (Suicide Inhibition)

Many fluorinated amino acids act as mechanism-based inactivators, where the enzyme's own catalytic machinery converts the inhibitor into a reactive species that irreversibly binds to the enzyme.[7][8] This process typically involves the following key steps:

-

Formation of a Schiff Base: The amino group of the fluorinated amino acid forms a Schiff base (an external aldimine) with the PLP cofactor in the enzyme's active site.

-

Enzyme-Catalyzed Transformation: The enzyme then proceeds with its normal catalytic cycle, which, in the case of a mechanism-based inactivator, leads to the generation of a highly reactive intermediate.

-

Irreversible Covalent Modification: This reactive intermediate then forms a covalent bond with a nucleophilic residue in the active site, leading to the irreversible inactivation of the enzyme.

Several distinct pathways for inactivation have been identified for fluorinated aminotransferase inhibitors:

-

Michael Addition: In this pathway, an enzyme-generated intermediate containing an activated double bond is attacked by a nucleophilic residue in the active site.

-

Enamine Addition: An enamine intermediate, formed after tautomerization, can attack the enzyme-bound PLP, leading to a covalent adduct.[8]

-

Elimination-Addition: This mechanism involves the elimination of a fluoride ion to generate a reactive electrophile, which is then attacked by an active site nucleophile.[7]

Non-Covalent Inhibition

While many fluorinated amino acids are irreversible inhibitors, some can act through non-covalent mechanisms. For instance, (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115) has been shown to inactivate GABA-AT through a novel mechanism involving a conformational change that leads to a tightly bound, non-covalent complex.[8] Additionally, the mono-fluorinated analogue, 4-amino-2-fluorobutanoic acid, has been reported to be a noncompetitive inhibitor of GABA transport, indicating that not all fluorinated amino acids act as enzyme inactivators.[9]

Proposed Mechanism of Action for 4-Amino-2,2-difluorobutanoic Acid

Based on the established principles of enzyme inhibition by gem-difluorinated compounds, we propose a putative mechanism of action for 4-amino-2,2-difluorobutanoic acid as a mechanism-based inactivator of a PLP-dependent aminotransferase.

Step 1: Initial Binding and Schiff Base Formation

4-Amino-2,2-difluorobutanoic acid is expected to bind to the active site of an aminotransferase. The terminal amino group would then react with the aldehyde group of the PLP cofactor to form an external aldimine (Schiff base).

Step 2: Abstraction of the α-Proton and Tautomerization

A basic residue in the enzyme's active site would abstract the α-proton from the inhibitor, leading to the formation of a quinonoid intermediate. Tautomerization of this intermediate would result in a ketimine.

Step 3: Fluoride Elimination and Formation of a Reactive Intermediate

The presence of the gem-difluoro group at the 2-position is critical. The strong electron-withdrawing nature of the fluorine atoms would facilitate the elimination of one of the fluoride ions, leading to the formation of a highly reactive α,β-unsaturated acyl-enzyme intermediate.

Step 4: Covalent Modification of the Enzyme

This reactive intermediate would then be susceptible to nucleophilic attack by a nearby amino acid residue in the active site (e.g., a cysteine or lysine), resulting in the formation of a stable, covalent adduct and the irreversible inactivation of the enzyme.

This proposed "elimination-addition" mechanism is consistent with the known reactivity of other gem-difluorinated enzyme inhibitors.[7]

Visualizing the Proposed Mechanism

Caption: Proposed mechanism of irreversible inhibition of an aminotransferase by 4-Amino-2,2-difluorobutanoic acid.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action, a series of biochemical and biophysical experiments would be required.

Enzyme Kinetics

-

Objective: To determine the kinetic parameters of enzyme inhibition.

-

Methodology:

-

Purify the target aminotransferase.

-

Perform steady-state kinetic assays in the presence and absence of 4-amino-2,2-difluorobutanoic acid.

-

Determine the IC50, Ki, and kinact values.

-

Analyze the data using appropriate kinetic models to distinguish between reversible and irreversible inhibition.

-

Mass Spectrometry

-

Objective: To confirm covalent modification of the enzyme.

-

Methodology:

-

Incubate the target enzyme with an excess of 4-amino-2,2-difluorobutanoic acid.

-

Analyze the intact protein by mass spectrometry to detect a mass shift corresponding to the covalent adduction of the inhibitor.

-

Perform peptide mapping (e.g., LC-MS/MS) to identify the specific amino acid residue(s) that are modified.

-

X-ray Crystallography

-

Objective: To visualize the inhibitor bound to the enzyme's active site.

-

Methodology:

-

Co-crystallize the target enzyme with 4-amino-2,2-difluorobutanoic acid.

-

Solve the crystal structure to high resolution.

-

Analyze the electron density map to confirm the formation of a covalent bond and to identify the specific interactions between the inhibitor and the active site residues.

-

Data Presentation: Comparative Kinetic Data of Fluorinated Aminotransferase Inhibitors

While specific data for 4-amino-2,2-difluorobutanoic acid is not available, the following table presents kinetic data for related fluorinated inhibitors to provide context for the expected potency.

| Inhibitor | Target Enzyme | Inhibition Type | Ki (µM) | kinact (min-1) | Reference |

| 4-Amino-2-fluorobutanoic acid | GABA Transport | Noncompetitive | 12.5 | N/A | [9] |

| (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic acid | GABA-AT | Non-covalent | - | - | [8] |

Note: The lack of extensive public data on the specific kinetic parameters of many of these compounds highlights the need for further research in this area.

Conclusion and Future Directions

This technical guide has presented a detailed, albeit putative, mechanism of action for 4-amino-2,2-difluorobutanoic acid as a mechanism-based inactivator of aminotransferases. The proposed mechanism, grounded in the established reactivity of analogous gem-difluorinated compounds, provides a strong foundation for future experimental investigation.

The validation of this mechanism through the experimental protocols outlined herein would not only confirm the therapeutic potential of 4-amino-2,2-difluorobutanoic acid but would also contribute to the broader understanding of enzyme inhibition by fluorinated molecules. Further research should also focus on the synthesis of this compound and its evaluation against a panel of aminotransferases to determine its selectivity and potency. The insights gained from such studies will be invaluable for the rational design of next-generation, highly specific aminotransferase inhibitors for a variety of therapeutic applications.

References

-

Title: Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. [Link]

-

Title: Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes. [Link]

-

Title: Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. [Link]

-

Title: Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. [Link]

-

Title: Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). [Link]

-

Title: Access to gem -Difluoro Olefins via C–H Functionalization and Dual Role of Anilines. [Link]

-

Title: Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. [Link]

-

Title: General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene. [Link]

-

Title: Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. [Link]

-

Title: Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. [Link]

-

Title: Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. [Link]

-

Title: Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. [Link]

-

Title: Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. [Link]

-

Title: Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. [Link]

-

Title: 2-Amino-4,4-difluorobutanoic acid | C4H7F2NO2 - PubChem. [Link]

-

Title: 4-Amino-2-fluorobutanoic acid | C4H8FNO2 - PubChem. [Link]

-

Title: What are Aminotransferase inhibitors and how do they work? - Patsnap Synapse. [Link]

-

Title: (2R,3R)-4-amino-2,3-difluorobutanoic acid | C4H7F2NO2 - PubChem. [Link]

-

Title: Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives - PMC. [Link]

-

Title: 2-Amino-4,4-difluorobutanoic acid hydrochloride | C4H8ClF2NO2 - PubChem. [Link]

Sources

- 1. General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are Aminotransferase inhibitors and how do they work? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Investigating the Biological Activity of 4-Amino-2,2-difluorobutanoic Acid as a Potential GABA Aminotransferase Inactivator

Introduction and Rationale

4-Amino-2,2-difluorobutanoic acid is a synthetic amino acid analog. Its structure is notable for the presence of a gem-difluoro group at the C2 position, adjacent to the carboxylic acid. This structural motif is of significant interest in medicinal chemistry. The introduction of fluorine can profoundly alter the physicochemical properties of a molecule, including its acidity (pKa), metabolic stability, and conformational preferences. In the context of amino acids, gem-difluorination at the α-carbon blocks α-hydrogen abstraction, a key step in many enzymatic reactions, and can mimic the tetrahedral transition state of substrate binding.

The structural similarity of 4-Amino-2,2-difluorobutanoic acid to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS), strongly suggests its potential as a modulator of the GABAergic system. Specifically, it is hypothesized to be an inactivator of GABA aminotransferase (GABA-AT), the enzyme responsible for the degradation of GABA. By inhibiting GABA-AT, the synaptic concentration of GABA can be increased, leading to enhanced inhibitory neurotransmission. This mechanism is clinically validated by the antiepileptic drug Vigabatrin, making novel GABA-AT inactivators like 4-Amino-2,2-difluorobutanoic acid compelling candidates for therapeutic development. A patent for the preparation of GABA analogues has included methods for synthesizing this compound, indicating its relevance in this field of research.

Proposed Mechanism of Action: Suicide Inhibition of GABA-AT

We propose that 4-Amino-2,2-difluorobutanoic acid acts as a mechanism-based inactivator (suicide inhibitor) of GABA-AT. This hypothesis is based on the established mechanism of other GABA-AT inhibitors and the unique chemical properties imparted by the difluoro group.

The catalytic cycle of GABA-AT involves the formation of a Schiff base between the enzyme's pyridoxal-5'-phosphate (PLP) cofactor and the substrate (GABA). This is followed by a tautomerization and hydrolysis, leading to the formation of succinic semialdehyde and regeneration of the enzyme.

Our proposed mechanism for 4-Amino-2,2-difluorobutanoic acid is as follows:

-

Initial Binding: The compound enters the active site of GABA-AT and forms a Schiff base with the PLP cofactor.

-

Enzyme-Catalyzed Elimination: The enzyme's catalytic base abstracts a proton from the C4 position, initiating an elimination reaction. Unlike the natural substrate, the presence of the two electron-withdrawing fluorine atoms at C2 facilitates the elimination of one of the fluoride ions.

-

Formation of a Reactive Intermediate: This elimination results in the formation of a highly reactive α,β-unsaturated Michael acceptor.

-

Covalent Modification: A nucleophilic residue in the enzyme's active site (e.g., a cysteine or lysine) attacks the Michael acceptor, forming a stable, covalent bond.

-

Irreversible Inactivation: This covalent adduct results in the irreversible inactivation of the enzyme, preventing it from processing further substrate molecules.

Diagram: Proposed Mechanism of Inactivation

Caption: A flowchart of the proposed suicide inhibition mechanism.

Experimental Workflow for Biological Characterization

To validate the hypothesis and fully characterize the biological activity of 4-Amino-2,2-difluorobutanoic acid, a multi-stage experimental plan is required. This plan encompasses in vitro enzymatic assays, cell-based functional assays, and preliminary in vivo studies.

Stage 1: In Vitro Enzymatic Characterization

The primary objective of this stage is to confirm direct interaction with and inhibition of GABA-AT.

Protocol: GABA-AT Inhibition Assay (Spectrophotometric)

This assay measures the activity of purified GABA-AT by monitoring the production of NADH, which is coupled to the conversion of succinic semialdehyde to succinate.

-

Materials:

-

Purified recombinant GABA-AT

-

GABA (substrate)

-

α-ketoglutarate (co-substrate)

-

Pyridoxal-5'-phosphate (PLP)

-

Succinic semialdehyde dehydrogenase (SSADH)

-

NAD+

-

4-Amino-2,2-difluorobutanoic acid (test compound)

-

Potassium pyrophosphate buffer (pH 8.6)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading at 340 nm

-

-

Procedure:

-

Prepare Reagent Mix: In the buffer, prepare a master mix containing GABA, α-ketoglutarate, PLP, SSADH, and NAD+.

-

Compound Preparation: Prepare a serial dilution of 4-Amino-2,2-difluorobutanoic acid (e.g., from 1 µM to 1 mM).

-

Assay Setup: To each well of the microplate, add the test compound at various concentrations. Include a positive control (Vigabatrin) and a negative control (vehicle).

-

Pre-incubation (Time-Dependency): Add GABA-AT enzyme to each well and pre-incubate for various time points (e.g., 0, 15, 30, 60 minutes) to assess time-dependent inactivation.

-

Initiate Reaction: Add the reagent mix to all wells to start the reaction.

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm (due to NADH formation) at regular intervals for 30-60 minutes.

-

Data Analysis: Calculate the initial reaction rates (V) from the linear portion of the absorbance curves. Determine the IC50 (concentration for 50% inhibition) and k_inact / K_I (parameters for irreversible inhibition) by plotting the inhibition data against compound concentration and pre-incubation time.

-

Data Presentation: Expected In Vitro Results

| Parameter | 4-Amino-2,2-difluorobutanoic acid | Vigabatrin (Control) |

| IC50 (µM) | To be determined | ~10-50 µM |

| k_inact (min⁻¹) | To be determined | ~0.1-0.2 min⁻¹ |

| K_I (µM) | To be determined | ~50-200 µM |

| Inhibition Type | Expected: Irreversible, Time-dependent | Irreversible, Time-dependent |

Stage 2: Cell-Based Functional Assays

This stage aims to determine if the compound can cross the cell membrane and engage its target in a cellular context, leading to an increase in GABA levels.

Protocol: Measurement of GABA Levels in Cultured Neurons

-

Materials:

-

Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

4-Amino-2,2-difluorobutanoic acid

-

Lysis buffer

-

GABA ELISA kit or HPLC system with fluorescence detection

-

Protein assay kit (e.g., BCA)

-

-

Procedure:

-

Cell Culture: Plate neurons and allow them to differentiate.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound for a set period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them to release intracellular contents.

-

GABA Quantification: Measure the GABA concentration in the cell lysates using either a competitive ELISA or by derivatization followed by HPLC analysis.

-

Normalization: Measure the total protein concentration in each lysate to normalize the GABA levels.

-

Data Analysis: Plot the normalized GABA levels against the compound concentration to determine the effective concentration for increasing cellular GABA.

-

Diagram: Experimental Workflow

Caption: A staged approach for the characterization of the test compound.

Conclusion and Future Directions

4-Amino-2,2-difluorobutanoic acid represents a promising chemical entity for the development of a novel CNS therapeutic. Its design is rationally based on the principles of mechanism-based enzyme inactivation, and it holds the potential to be a potent and specific inactivator of GABA-AT. The experimental workflow detailed in this guide provides a clear and rigorous path to validating its proposed mechanism of action, assessing its cellular activity, and establishing in vivo proof of concept. Successful completion of these studies would provide the necessary foundation for advancing this compound into preclinical development for epilepsy or other neurological disorders characterized by GABAergic dysfunction.

References

- Title: Method for preparing GABA analogues Source: Google Patents URL

4-Amino-2,2-difluorobutanoic Acid: A Technical Guide to its Potential as a Novel GABA Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in numerous neurological and psychiatric disorders. Consequently, GABA analogues are of significant therapeutic interest. This technical guide explores the potential of 4-Amino-2,2-difluorobutanoic acid as a novel GABA analogue. While direct experimental data on this specific molecule is limited, this document synthesizes information from related fluorinated GABA analogues, outlines prospective synthetic routes, and details a comprehensive framework for its biological evaluation. The introduction of a gem-difluoro group at the 2-position of the butanoic acid backbone is hypothesized to significantly influence the molecule's conformational flexibility, metabolic stability, and interaction with GABAergic targets, such as GABA transporters (GATs) and GABA aminotransferase (GABA-AT). This guide provides researchers with the foundational knowledge and detailed experimental protocols necessary to investigate the pharmacological profile and therapeutic potential of this promising compound.

Introduction: The Rationale for Fluorination in GABA Analogue Design

The development of GABA analogues has been a cornerstone of neuropharmacology, leading to treatments for epilepsy, neuropathic pain, and anxiety disorders.[1][2] The therapeutic efficacy of GABA itself is limited by its inability to cross the blood-brain barrier and its rapid metabolism.[3][4] Structural modifications of the GABA backbone have been instrumental in overcoming these limitations.

The incorporation of fluorine into drug candidates has become a powerful strategy in medicinal chemistry to modulate various properties, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly increase the half-life of a drug.

-

Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, potentially enhancing its ability to cross the blood-brain barrier.

-

Conformational Control: The introduction of fluorine can impose conformational constraints on a molecule due to stereoelectronic effects, such as the gauche effect observed between fluorine and vicinal amino groups.[5][6] This can lead to a more specific interaction with the target protein.

-

Binding Affinity: The electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger binding interactions with the target receptor or enzyme.

Specifically, in the context of GABA analogues, fluorination has been explored to create potent and selective inhibitors of GABA transporters and GABA-AT.[2][7] For instance, 4-amino-2-fluorobutanoic acid has been shown to be a noncompetitive inhibitor of GABA transport.[1][8] The gem-difluoro motif (CF2) is of particular interest as it can act as a bioisostere for a carbonyl group or a hydroxylated carbon, potentially altering the mechanism of action compared to its non-fluorinated or mono-fluorinated counterparts.

This guide focuses on the untapped potential of 4-Amino-2,2-difluorobutanoic acid , a compound that remains largely unexplored but holds promise as a novel modulator of the GABAergic system.

Proposed Synthesis of 4-Amino-2,2-difluorobutanoic Acid

Diagram of Proposed Synthetic Pathway

Caption: Proposed synthetic route for 4-Amino-2,2-difluorobutanoic acid.

Step-by-Step Synthetic Protocol (Prospective)

-

Alkylation of Diethyl Malonate: Diethyl malonate is deprotonated with a strong base, such as sodium hydride (NaH), and then alkylated with an excess of 1,2-dibromoethane to yield diethyl 2-(2-bromoethyl)malonate.

-

Azide Substitution: The bromo group of the resulting malonate derivative is displaced with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) to introduce the azide functionality, which will serve as a protected form of the amine.

-

Saponification: The diester is hydrolyzed to the corresponding dicarboxylic acid using a base, such as potassium hydroxide (KOH), in a mixture of ethanol and water, followed by acidification.

-

Decarboxylation: The malonic acid derivative is heated to induce decarboxylation, yielding 3-azidobutanoic acid.

-

Fluorination: The carboxylic acid is first converted to its ethyl ester. The position alpha to the ester is then difluorinated. This is a critical and challenging step. Direct fluorination of the enolate can be difficult. A more viable approach may involve oxidation to the corresponding α-keto ester followed by treatment with a fluorinating agent like diethylaminosulfur trifluoride (DAST).

-

Reduction and Hydrolysis: The azide is reduced to the primary amine via catalytic hydrogenation (H2, Pd/C). Finally, the ethyl ester is saponified with a base like lithium hydroxide (LiOH) to yield the target compound, 4-Amino-2,2-difluorobutanoic acid.

Biological Evaluation Framework

The biological activity of 4-Amino-2,2-difluorobutanoic acid as a GABA analogue can be systematically investigated through a series of in vitro and in vivo assays. The primary targets of interest are the GABA transporters (GATs) and the GABA-metabolizing enzyme, GABA aminotransferase (GABA-AT).

In Vitro Assays

This assay determines if the compound inhibits the reuptake of GABA into neurons and glial cells.

Principle: Cells expressing specific GAT subtypes (e.g., GAT-1, GAT-2, GAT-3) are incubated with radiolabeled GABA ([³H]GABA) in the presence and absence of the test compound. The amount of radioactivity accumulated by the cells is measured, and a reduction in uptake in the presence of the compound indicates inhibition.

Experimental Protocol:

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are transiently or stably transfected with the cDNA for the desired human or rat GAT subtype.

-

Assay Preparation: Cells are seeded in 96-well plates. On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES buffer.

-

Incubation: The cells are incubated with a solution containing [³H]GABA and varying concentrations of 4-Amino-2,2-difluorobutanoic acid (or a known inhibitor like tiagabine as a positive control) for a defined period (e.g., 10-20 minutes) at 37°C.

-

Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the accumulated [³H]GABA.

-

Scintillation Counting: The amount of radioactivity in the cell lysate is quantified using a liquid scintillation counter.

-

Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of GABA uptake) is calculated by non-linear regression analysis.

Caption: Workflow for the in vitro GABA transporter uptake assay.

This assay determines if the compound inhibits the enzymatic degradation of GABA.

Principle: The activity of GABA-AT is measured using a coupled-enzyme assay. GABA-AT converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. Succinic semialdehyde dehydrogenase (SSADH) then oxidizes succinic semialdehyde, reducing NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm. A decrease in the rate of NADPH production in the presence of the test compound indicates GABA-AT inhibition.[11][12]

Experimental Protocol:

-

Enzyme and Reagents: Purified recombinant human or porcine GABA-AT is used. The reaction mixture contains GABA, α-ketoglutarate, NADP+, and an excess of SSADH in a suitable buffer.

-

Assay Procedure: The reaction is initiated by the addition of GABA-AT to the reaction mixture containing the substrates and varying concentrations of 4-Amino-2,2-difluorobutanoic acid (or a known inhibitor like vigabatrin as a positive control).

-

Spectrophotometric Measurement: The absorbance at 340 nm is monitored over time using a plate reader.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance curves. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Evaluation

This technique allows for the direct measurement of extracellular GABA levels in the brain of a freely moving animal, providing insights into the compound's effect on GABAergic neurotransmission in a physiological context.[13][14][15]

Principle: A microdialysis probe with a semi-permeable membrane is implanted into a specific brain region (e.g., hippocampus, striatum). The probe is perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters in the extracellular space diffuse across the membrane into the perfusate, which is then collected and analyzed.

Experimental Protocol:

-

Surgical Implantation: A guide cannula for the microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized rodent.

-

Probe Insertion and Perfusion: After a recovery period, the microdialysis probe is inserted through the guide cannula. The probe is perfused with aCSF at a slow, constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after systemic or local administration of 4-Amino-2,2-difluorobutanoic acid.

-

Neurotransmitter Analysis: The concentration of GABA in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

-

Data Analysis: Changes in extracellular GABA levels are expressed as a percentage of the baseline concentration.

Caption: Workflow for in vivo microdialysis to measure extracellular GABA.

Electrophysiology can be used to directly assess the functional consequences of altered GABAergic signaling at the single-cell or network level.[4][16][17][18]

Principle: Patch-clamp recordings from neurons in brain slices can be used to measure GABA-mediated inhibitory postsynaptic currents (IPSCs). An increase in the amplitude or frequency of IPSCs following application of the test compound would suggest enhanced GABAergic transmission.

Experimental Protocol:

-

Brain Slice Preparation: Acute brain slices containing the region of interest are prepared from rodents.

-

Recording: Whole-cell patch-clamp recordings are obtained from individual neurons.

-

Stimulation and Recording: Spontaneous or evoked IPSCs are recorded before and after bath application of 4-Amino-2,2-difluorobutanoic acid.

-

Data Analysis: Changes in the amplitude, frequency, and decay kinetics of IPSCs are analyzed.

Predicted Pharmacological Profile and Data Interpretation

Based on the structure of 4-Amino-2,2-difluorobutanoic acid and data from related fluorinated GABA analogues, several hypotheses can be made regarding its potential pharmacological profile.

| Parameter | Predicted Outcome | Rationale |

| GABA Transporter (GAT) Inhibition | Likely to be an inhibitor, potentially noncompetitive. | The related 4-amino-2-fluorobutanoic acid is a noncompetitive GAT inhibitor. The gem-difluoro group may enhance binding to an allosteric site. |

| GABA Aminotransferase (GABA-AT) Inhibition | Possible inhibitor, potentially irreversible. | Fluorinated GABA analogues have been shown to be effective GABA-AT inhibitors. The gem-difluoro group could participate in a mechanism-based inactivation. |

| Blood-Brain Barrier Permeability | Potentially enhanced compared to GABA. | The increased lipophilicity due to the fluorine atoms may improve brain penetration. |

| Metabolic Stability | Expected to be high. | The C-F bonds are resistant to metabolic cleavage. |

| In Vivo Efficacy | Potential for anticonvulsant, anxiolytic, or analgesic effects. | An increase in extracellular GABA levels due to GAT or GABA-AT inhibition is expected to produce these therapeutic effects. |

Conclusion and Future Directions

4-Amino-2,2-difluorobutanoic acid represents a novel and unexplored GABA analogue with the potential for a unique pharmacological profile. The introduction of the gem-difluoro moiety at the 2-position is a key structural modification that warrants thorough investigation. This technical guide provides a comprehensive roadmap for its synthesis and biological evaluation.

Future research should focus on:

-

Asymmetric Synthesis: Development of a stereoselective synthesis to obtain the individual enantiomers of 4-Amino-2,2-difluorobutanoic acid, as biological activity is often stereospecific.

-

Receptor Binding Studies: Direct binding assays to determine the affinity of the compound for GABA receptors (GABAA and GABAB) to assess for any direct receptor-mediated effects.

-

Pharmacokinetic Studies: A full pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), will be crucial for its development as a potential therapeutic agent.

-

In Vivo Behavioral Models: Evaluation in established animal models of epilepsy, anxiety, and neuropathic pain to determine its therapeutic potential.

The systematic investigation of 4-Amino-2,2-difluorobutanoic acid, as outlined in this guide, will provide valuable insights into the structure-activity relationships of fluorinated GABA analogues and could lead to the discovery of a new class of neurotherapeutics.

References

- Crites, G. J., Malizia, L. A., & Tunnicliff, G. (2002). Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. Journal of Basic & Clinical Physiology & Pharmacology, 13(3), 179-192.

- Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17(22), 2338–2347.

- Schousboe, A., & White, H. S. (2010). GABA pharmacology and epilepsy. In Jasper's Basic Mechanisms of the Epilepsies.

- Wang, Z., & Silverman, R. B. (2006). Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase. Bioorganic & medicinal chemistry, 14(7), 2242–2252.

- Olsen, R. W., & DeLorey, T. M. (1999). GABA and Glycine. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. American Society for Neurochemistry.

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- de Groof, A. J., Hogenboom, F., & van der Graaf, P. H. (2007). In vivo microdialysis of neurotransmitters: a versatile tool in neuro(patho)pharmacology. Current pharmaceutical design, 13(34), 3566–3581.

- Ippolito, J. E., & Piwnica-Worms, D. (2014). A fluorescence-coupled assay for gamma aminobutyric acid (GABA) reveals metabolic stress-induced modulation of GABA content in neuroendocrine cancer. PloS one, 9(2), e88667.

- Clift, M. D., & Silverman, R. B. (2008). The enantiomers of 4-amino-3-fluorobutanoic acid as substrates for gamma-aminobutyric acid aminotransferase. Conformational probes for GABA binding. The Journal of biological chemistry, 283(49), 34011–34020.

- Sarro, G. D., & Sarro, A. D. (2001). GABA and epilepsy: a focus on GABA transporters. Current topics in medicinal chemistry, 1(4), 273–286.

- Bräuner-Osborne, H., Egebjerg, J., Nielsen, E. Ø., Madsen, U., & Krogsgaard-Larsen, P. (2000). Ligands for glutamate receptors: design and therapeutic prospects. Journal of medicinal chemistry, 43(14), 2609–2645.

- Qiu, J., Pingsterhaus, J. M., & Silverman, R. B. (2000). A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. Journal of medicinal chemistry, 43(5), 849–858.

- Borden, L. A. (1994). GABA transporter heterogeneity: pharmacology and cellular localization.

- Johnston, G. A. (1996). GABAA receptor pharmacology. Pharmacology & therapeutics, 69(3), 173–198.

- Chebib, M., & Johnston, G. A. (1999). The ‘ABC’ of GABA receptors: a brief review. Clinical and experimental pharmacology & physiology, 26(11), 937–940.

- Bowery, N. G., Bettler, B., Froestl, W., Gallagher, J. P., Marshall, F., Raiteri, M., ... & Enna, S. J. (2002). International Union of Pharmacology. XXXIII. Mammalian gamma-aminobutyric acidB receptors: structure and function. Pharmacological reviews, 54(2), 247–264.

- Bönisch, H., & Bröer, S. (2003). A new player in the GABA transporter field: BGT-1 (slc6a12). Pflügers Archiv: European Journal of Physiology, 447(5), 587-589.

- Conti, F., Minelli, A., & Melone, M. (2004). GABA transporters in the anurmal cerebral cortex: localization, expression, and roles in the history of epilepsy.

- Richerson, G. B., & Wu, Y. (2003). Dynamic equilibrium of neurotransmitter transporters: not just for reuptake anymore. The Journal of general physiology, 121(6), 591–596.

- Kanner, B. I. (2006). Structure and function of sodium-coupled GABA and glutamate transporters. The Journal of membrane biology, 213(2), 89–100.

- Schousboe, A. (2000). Pharmacological and functional characterization of astrocytic GABA transport: a short review. Neurochemical research, 25(9-10), 1241–1244.

- Timmerman, W., & Westerink, B. H. (1997). Brain microdialysis in behavioral pharmacology: a commentary. Journal of neuroscience methods, 77(1), 1–12.

- Watson, W. P., & Lanthorn, T. H. (1990). A single-point method for the determination of GABA aminotransferase activity. Neurochemical research, 15(3), 253–256.

- Beart, P. M., & Johnston, G. A. (1973). GABA uptake in rat brain slices: inhibition by GABA analogues and by various drugs. Journal of neurochemistry, 20(2), 319–324.

- Krogsgaard-Larsen, P., Johnston, G. A. R., Lodge, D., & Curtis, D. R. (1977). A new class of GABA agonist.

- Mody, I., De Koninck, Y., Otis, T. S., & Soltesz, I. (1994). Bridging the cleft at GABA synapses in the brain. Trends in neurosciences, 17(12), 517–525.

- Sherif, F. M., & Oreland, L. (1992). A fluorometric assay for the determination of GABA aminotransferase. Journal of biochemical and biophysical methods, 24(1-2), 11–18.

- Larsson, O. M., Falch, E., Krogsgaard-Larsen, P., & Schousboe, A. (1988). Kinetic characterization of inhibition of GABA-uptake into cultured neurons and astrocytes by analogues of nipecotic acid and guvacine. Journal of neurochemistry, 50(3), 818–823.

- Benveniste, H., & Hüttemeier, P. C. (1990). Microdialysis—theory and application. Progress in neurobiology, 35(3), 195–215.

- Churchich, J. E., & Moses, U. (1981). A continuous spectrophotometric assay for GABA-aminotransferase. Analytical biochemistry, 118(1), 64–68.

- Hamann, M., Rossi, D. J., & Attwell, D. (2002). Tonic and spillover inhibition of granule cells control information flow through cerebellar cortex. Neuron, 33(4), 625–633.

-

PubChem. 2,2-Difluorobutanoic acid. Retrieved from [Link]

-

PubChem. 4-Amino-2-fluorobutanoic acid. Retrieved from [Link]

- U.S. Patent No. 9,963,423. (2018). Synthesis of 4-amino-2, 4-dioxobutanoic acid.

- Crites, G. J., Malizia, L. A., & Tunnicliff, G. (2002). Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. Journal of Basic & Clinical Physiology & Pharmacology, 13(3), 179-192.

- Wang, Z., & Silverman, R. B. (2006). Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase. Bioorganic & medicinal chemistry, 14(7), 2242–2252.

- U.S. Patent No. 4,290,972. (1981).

- Pal, A., & Kumar, A. (2014). In silico analysis of the inhibitory activities of GABA derivatives on 4-aminobutyrate transaminase. Journal of Molecular Graphics and Modelling, 51, 106-114.

- Schousboe, A., Sarup, A., Larsson, O. M., & White, H. S. (2004). GABA transporters as drug targets. Current opinion in pharmacology, 4(1), 34–39.

- Kakee, A., Tsuchida, K., & Nagakura, Y. (2001). A novel GABA uptake inhibitor, NNC-711, protects against seizures in rats. European journal of pharmacology, 425(3), 177–182.

- Bobbitt, J. M., & Merbouh, N. (2013). Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1-oxoammonium Tetrafluoroborate and the Oxidation of Alcohols. Organic Syntheses, 90, 215-228.

- Sivilotti, L., & Nistri, A. (1991). GABA receptor mechanisms in the central nervous system. Progress in neurobiology, 36(1), 35–92.

- U.S. Patent No. 9,963,423. (2018). Synthesis of 4-amino-2, 4-dioxobutanoic acid.

-

PubChem. 2-Amino-4,4-difluorobutanoic acid. Retrieved from [Link]

Sources

- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bio-protocol.org [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Syntheses and evaluation of fluorinated conformationally restricted analogues of GABA as potential inhibitors of GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. orgsyn.org [orgsyn.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Preloading in vivo: a rapid and reliable method for measuring gamma-aminobutyric acid and glutamate fluxes by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sampling glutamate and GABA with microdialysis: suggestions on how to get the dialysis membrane closer to the synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jneurosci.org [jneurosci.org]

- 18. Electrophysiological characterization of GABAergic neurons in the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The GABAergic System and the Strategic Role of Fluorine in Drug Design

An In-depth Technical Guide on the Structure-Activity Relationship of Fluorinated GABA Analogues

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of fluorinated gamma-aminobutyric acid (GABA) analogues, tailored for researchers, scientists, and drug development professionals. It delves into the nuanced effects of fluorination on the pharmacological properties of these compounds, offering insights into their design and application in neuroscience.

The GABAergic system is the primary inhibitory neurotransmitter system in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its principal components are GABA receptors and GABA transporters (GATs), which work in concert to maintain the delicate balance between excitation and inhibition.

The Gamma-Aminobutyric Acid (GABA) Neurotransmitter System

GABA mediates its effects through two main classes of receptors: ionotropic GABA_A and GABA_C receptors, and metabotropic GABA_B receptors. GABA_A and GABA_C receptors are ligand-gated chloride ion channels that mediate fast synaptic inhibition. GABA_B receptors are G-protein coupled receptors that produce slow and prolonged inhibitory signals. GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1) are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.

The Unique Properties of Fluorine in Medicinal Chemistry

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a valuable tool in drug design. Its small size allows it to act as a bioisostere of a hydrogen atom, while its high electronegativity can profoundly influence the electronic properties, pKa, and conformational preferences of a molecule. Furthermore, the introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism.

Rationale for Developing Fluorinated GABA Analogues

The development of fluorinated GABA analogues is driven by the desire to fine-tune the pharmacological properties of these molecules. By strategically introducing fluorine atoms, it is possible to modulate their binding affinity and selectivity for different GABA receptor subtypes and transporters. This can lead to the development of novel therapeutic agents with improved efficacy and reduced side effects for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.

The Impact of Fluorination on Physicochemical and Conformational Properties

The introduction of fluorine into GABA analogues can have a profound impact on their fundamental physicochemical and conformational properties, which in turn dictates their biological activity.

Effects on Acidity (pKa), Lipophilicity, and Metabolic Stability

The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic centers, influencing the ionization state of the molecule at physiological pH. This can have a direct impact on receptor binding and cell permeability. While a single fluorine atom has a minimal effect on lipophilicity, polyfluorination can increase it, which may enhance blood-brain barrier penetration. Moreover, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage and thus enhancing the metabolic stability and pharmacokinetic profile of the drug candidate.

Conformational Constraints and Stereoelectronic Effects

The incorporation of fluorine can introduce conformational constraints, restricting the rotational freedom of the molecule and favoring specific conformations that may be optimal for receptor binding. The gauche effect, an electrostatic interaction between vicinal fluorine and other electronegative atoms, can further stabilize specific rotamers. These stereoelectronic effects are critical in determining the binding affinity and selectivity of fluorinated GABA analogues. For instance, the stereospecific introduction of fluorine in different positions of a GABA analogue can lead to significant differences in its activity at GABA_A versus GABA_B receptors.

Structure-Activity Relationship of Fluorinated GABA Analogues at GABA Receptors

The strategic placement of fluorine atoms on GABA analogues has been instrumental in elucidating the SAR at various GABA receptor subtypes.

GABA_A Receptors

The SAR of fluorinated GABA analogues at GABA_A receptors is highly dependent on the position and stereochemistry of the fluorine atom. For example, (R)- and (S)-3-fluoro-GABA exhibit stereoselective actions.

GABA_B Receptors

Fluorination has been a key strategy in the development of potent and selective GABA_B receptor agonists. The presence of a fluorine atom can influence the conformation of the molecule, predisposing it to a bioactive conformation for the GABA_B receptor. For instance, the introduction of fluorine at the C3 position of baclofen, a well-known GABA_B receptor agonist, has been shown to modulate its potency.

GABA_C Receptors

While less explored than GABA_A and GABA_B receptors, the SAR of fluorinated analogues at GABA_C receptors (now primarily classified as a subset of GABA_A receptors, specifically ρ-subunit containing receptors) has also been investigated. The unique pharmacology of these receptors suggests that fluorinated analogues could be developed as selective ligands.

Structure-Activity Relationship of Fluorinated GABA Analogues at GABA Transporters (GATs)

Fluorinated GABA analogues have emerged as potent and selective inhibitors of GABA transporters, offering a therapeutic strategy for increasing GABAergic tone.

GAT-1, GAT-2, GAT-3, and BGT-1 Inhibitors

The SAR of fluorinated GAT inhibitors is complex, with subtle structural modifications leading to significant changes in potency and selectivity. For instance, fluorination of the aromatic ring in derivatives of tiagabine, a GAT-1 inhibitor, has been explored to improve its pharmacokinetic properties. The position of the fluorine atom is critical, as it can influence both the binding affinity and the selectivity for the different GAT subtypes.

Experimental Protocols for Assessing the Bioactivity of Fluorinated GABA Analogues

The evaluation of the pharmacological profile of novel fluorinated GABA analogues relies on a combination of in vitro and in vivo assays.

In Vitro Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor or transporter.

These assays utilize a radiolabeled ligand (e.g., [3H]GABA, [3H]muscimol for GABA_A receptors; [3H]CGP54626 for GABA_B receptors) that binds to the receptor of interest. The ability of a test compound to displace the radioligand is measured, and from this, the inhibitory constant (Ki) can be determined.

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a suitable buffer and centrifuge to isolate the crude membrane fraction containing the GABA receptors.

-

Incubation: Incubate the membrane preparation with a fixed concentration of [3H]GABA and varying concentrations of the test compound in a suitable buffer.

-

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential for determining whether a compound acts as an agonist, antagonist, or allosteric modulator.

The two-electrode voltage clamp (TEVC) technique, typically performed on Xenopus oocytes expressing the receptor of interest, is a powerful tool for characterizing the functional activity of compounds at ionotropic receptors like GABA_A.

Caption: Overview of a GABAergic synapse and receptor signaling.

Conclusion and Future Directions

Summary of Key SAR Findings

The structure-activity relationship of fluorinated GABA analogues is a testament to the power of fluorine in medicinal chemistry. The strategic incorporation of fluorine allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Key findings indicate that the position and stereochemistry of the fluorine atom are critical determinants of biological activity, often leading to dramatic differences in receptor and transporter interactions.

Emerging Trends and Future Perspectives

The field continues to evolve, with ongoing efforts to develop even more selective and potent fluorinated GABAergic compounds. The use of computational modeling and advanced synthetic methodologies will undoubtedly accelerate the discovery of novel drug candidates. Future research will likely focus on the development of subtype-selective allosteric modulators and compounds with tailored pharmacokinetic profiles to address unmet medical needs in the treatment of a wide array of neurological and psychiatric disorders.

References

-

Structure-Activity Relationships of a Series of Piperidine-Based GABA_A Agonists. Journal of Medicinal Chemistry. [Link]

-

Fluorine in medicinal chemistry: recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry. [Link]

-

GABA Transporter Subtypes: Pharmacology and Biphasic Transport. Trends in Pharmacological Sciences. [Link]

-

GABA_B receptor pharmacology: a tribute to Norman Bowery. British Journal of Pharmacology. [Link]

-

GABA_A Receptors: Structure, Function, and Therapeutic Modulation. Pharmacological Reviews. [Link]

An In-depth Technical Guide to the Inactivation of GABA Aminotransferase by Fluorinated Amino Acids

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the mechanism-based inactivation of γ-aminobutyric acid aminotransferase (GABA-AT) by fluorinated amino acids. It delves into the core biochemical principles, explores the nuances of experimental design, and offers detailed protocols for the characterization of these potent enzyme inactivators.

Foundational Concepts: The Critical Role of GABA and GABA-AT

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1][2] The concentration of GABA in the brain is meticulously regulated by two key pyridoxal 5'-phosphate (PLP)-dependent enzymes: L-glutamic acid decarboxylase (GAD), which synthesizes GABA from L-glutamate, and GABA aminotransferase (GABA-AT), which catabolizes it.[3][4]

When GABA levels fall below a critical threshold, it can lead to convulsions and is implicated in a variety of neurological disorders, including epilepsy, Parkinson's disease, and Huntington's disease.[1][4] Consequently, inhibiting GABA-AT to increase synaptic GABA concentrations has emerged as a viable therapeutic strategy.[1][5][6][7][8] One of the most successful approaches has been the development of mechanism-based inactivators, also known as "suicide substrates," which are unreactive compounds that are catalytically converted by the target enzyme into a reactive species that irreversibly inactivates it.[9]

The Mechanism of Action: How Fluorinated Amino Acids Inactivate GABA-AT

The inactivation of GABA-AT by fluorinated amino acids is a sophisticated process that leverages the enzyme's own catalytic machinery. These compounds are designed as structural analogs of GABA, allowing them to enter the active site and initiate the catalytic cycle. The incorporation of fluorine atoms, however, sets the stage for a series of chemical events that culminate in the irreversible inactivation of the enzyme.

The general mechanism involves several key steps:

-

Formation of the External Aldimine: The amino group of the fluorinated amino acid displaces the lysine residue (Lys329 in pig GABA-AT) that forms an internal aldimine with the PLP cofactor, resulting in the formation of an external aldimine.[3][10]

-

Deprotonation: A basic residue in the active site, likely Lys329, abstracts a proton from the inhibitor, a step that is often rate-determining.[3][10][11][12]

-

Formation of a Reactive Intermediate: The subsequent electronic rearrangement, facilitated by the electron-withdrawing nature of the fluorine atoms, leads to the formation of a highly reactive electrophilic species, such as a Michael acceptor or an enamine.[3][13]

-

Irreversible Covalent Modification: This reactive intermediate is then attacked by a nucleophilic residue within the active site, forming a stable covalent bond and rendering the enzyme inactive.[13][14]

One of the most well-studied examples is vigabatrin (γ-vinyl-GABA), an FDA-approved antiepileptic drug.[5][6][7][8][15] While not a fluorinated amino acid itself, its mechanism of action provides a foundational understanding of this class of inhibitors.[14][16][17] More recent research has focused on fluorinated analogs, which can exhibit enhanced potency. For instance, (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115) has been shown to be significantly more efficient at inactivating GABA-AT than vigabatrin.[1][14][18]

The inactivation mechanism can be multifaceted. For example, studies on 3-amino-4-fluorobutanoic acid have shown that while covalent modification of the enzyme occurs, there is also metabolic turnover, leading to the release of fluoride ions and the formation of acetoacetate.[13] This highlights the importance of detailed mechanistic studies to fully characterize the interaction between a specific fluorinated amino acid and GABA-AT.

Visualizing the Inactivation Pathway

The following diagram illustrates the generalized mechanism of GABA-AT inactivation by a fluorinated GABA analog.

Caption: Generalized pathway of GABA-AT inactivation by a fluorinated amino acid.

Experimental Protocols for Studying GABA-AT Inactivation

A multi-faceted experimental approach is essential to fully characterize the inactivation of GABA-AT by fluorinated amino acids. This includes kinetic analyses, determination of the inactivation mechanism, and structural studies.

Enzyme Purification and Activity Assays

Rationale: High-purity GABA-AT is a prerequisite for accurate kinetic and mechanistic studies. The enzyme is typically purified from a biological source, such as pig brain, or expressed recombinantly.[1]

Detailed Protocol for GABA-AT Activity Assay:

-

Reagents and Buffers:

-

Assay Buffer: 50 mM potassium pyrophosphate buffer, pH 8.5, containing 2 mM β-mercaptoethanol.

-

Substrate Solution: 11 mM GABA in Assay Buffer.

-

Co-substrate Solution: 5.3 mM α-ketoglutarate in Assay Buffer.

-

NADP+ Solution: 1.1 mM NADP+ in Assay Buffer.

-

Succinic Semialdehyde Dehydrogenase (SSDH): A commercially available preparation, in excess.[1]

-

-

Assay Procedure:

-

Prepare a reaction mixture containing the Assay Buffer, NADP+ solution, α-ketoglutarate solution, and SSDH.

-

Initiate the reaction by adding the GABA-AT enzyme preparation.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the reduction of NADP+ to NADPH by SSDH as it converts the succinic semialdehyde product of the GABA-AT reaction to succinate.

-

The rate of the reaction is proportional to the GABA-AT activity.

-

Kinetic Analysis of Inactivation

Rationale: Determining the kinetic parameters of inactivation, such as the maximal rate of inactivation (k_inact) and the inhibitor concentration at which the inactivation rate is half-maximal (K_I), is crucial for quantifying the potency of a fluorinated amino acid.[10][11]

Detailed Protocol for Determining k_inact and K_I:

-

Incubation:

-

Pre-incubate GABA-AT at a known concentration with various concentrations of the fluorinated amino acid inhibitor in the assay buffer at a constant temperature.

-

At specific time intervals, withdraw aliquots of the incubation mixture.

-

-

Residual Activity Measurement:

-

Immediately dilute the aliquots into the GABA-AT activity assay mixture (described in 3.1) to stop the inactivation process and measure the remaining enzyme activity.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line represents the apparent first-order rate constant of inactivation (k_obs).

-

Plot the reciprocal of k_obs versus the reciprocal of the inhibitor concentration (a double reciprocal or Lineweaver-Burk plot).

-

The y-intercept of this plot is 1/k_inact, and the x-intercept is -1/K_I.

-

Quantitative Data Summary

| Compound | k_inact (min⁻¹) | K_I (mM) | k_inact/K_I (M⁻¹min⁻¹) | Reference |

| Vigabatrin | 0.15 | 0.54 | 2.8 x 10² | [4] |

| CPP-115 | - | - | 5.2 x 10⁴ | [4] |

| (E)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acid | - | - | Comparable to Vigabatrin | [1][19][18] |

| (Z)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic acid | - | - | Comparable to Vigabatrin | [1][19][18] |

Note: Direct k_inact and K_I values for all compounds were not available in the provided search results. The efficiency of inactivation is often reported as the k_inact/K_I ratio.

Mechanistic Studies

Rationale: Elucidating the precise chemical mechanism of inactivation provides invaluable information for the rational design of new and more potent inhibitors.

Key Experimental Techniques:

-

Fluoride Ion Release: Monitoring the release of fluoride ions during the inactivation process can provide insights into the stoichiometry of the reaction and whether elimination of fluoride is a key step in the formation of the reactive intermediate.[4][13]

-

Mass Spectrometry: Mass spectrometry is a powerful tool for identifying the covalent adduct formed between the inhibitor and the enzyme.[20][21][22] Both top-down and bottom-up proteomic approaches can be employed to pinpoint the site of modification.[20]

-

X-ray Crystallography: Obtaining the crystal structure of the inactivated enzyme can provide a detailed three-dimensional view of the covalent adduct within the active site, revealing the specific amino acid residue that has been modified and any conformational changes that have occurred.[9]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for the characterization of a novel fluorinated amino acid inhibitor of GABA-AT.

Caption: A typical workflow for characterizing a novel GABA-AT inactivator.

Future Directions and Therapeutic Implications

The development of highly potent and specific inactivators of GABA-AT holds significant promise for the treatment of a range of neurological disorders. The insights gained from detailed mechanistic and structural studies of fluorinated amino acids are crucial for the design of next-generation therapeutics with improved efficacy and reduced off-target effects.

Future research in this area will likely focus on:

-

Synthesis of Novel Fluorinated Analogs: The design and synthesis of new fluorinated amino acids with diverse structural features to probe the active site of GABA-AT and enhance inactivation efficiency.[23][24][25][26]

-

Computational Modeling: The use of computational methods, such as molecular docking and molecular dynamics simulations, to predict the binding modes of novel inhibitors and guide their design.[10][11][27]

-

Pharmacokinetic and Pharmacodynamic Studies: In vivo studies to evaluate the blood-brain barrier permeability, metabolic stability, and therapeutic efficacy of promising new inactivators.